molecular formula C22H28BrNO2 B5144026 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate

2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate

Cat. No. B5144026
M. Wt: 418.4 g/mol
InChI Key: SQONAXDNSGZADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 451.6 g/mol.

Mechanism of Action

The mechanism of action of 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate is not fully understood. However, it is believed that the compound interacts with the active sites of enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate exhibits low toxicity and does not cause any significant biochemical or physiological effects in vivo. However, further studies are required to fully understand the compound's safety profile.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate. One of the major areas of research is in the development of organic electronic devices, where the compound has shown promising results. Additionally, the compound's potential as an enzyme inhibitor makes it a potential candidate for the development of new drugs. Further studies are also required to fully understand the compound's safety profile and its potential applications in other fields such as catalysis and materials science.

Synthesis Methods

The synthesis of 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate involves the reaction of 2-bromo-4,6-di-tert-butyl-3-methylphenol with phenyl isocyanate in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of organic electronics. The compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as field-effect transistors and solar cells.

properties

IUPAC Name

(2-bromo-4,6-ditert-butyl-3-methylphenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO2/c1-14-16(21(2,3)4)13-17(22(5,6)7)19(18(14)23)26-20(25)24-15-11-9-8-10-12-15/h8-13H,1-7H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQONAXDNSGZADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)OC(=O)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromo-4,6-ditert-butyl-3-methylphenyl) N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.